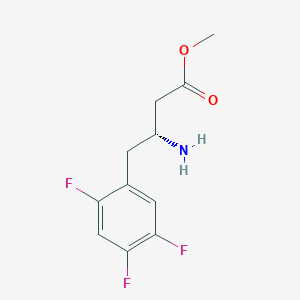

(r)-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” is not explicitly detailed in the sources I found .Molecular Structure Analysis

The molecular structure of “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” is represented by the InChI code1S/C11H12F3NO2.ClH/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12;/h3,5,7H,2,4,15H2,1H3;1H/t7-;/m1./s1 . Chemical Reactions Analysis

The chemical reactions involving “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” are not explicitly detailed in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate” include a molecular weight of 283.68 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Hypoglycemic Activity in Diabetes Treatment

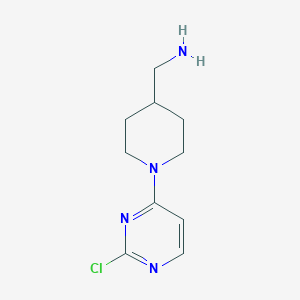

®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate: has been investigated for its hypoglycemic properties. Researchers modified its molecular structure by replacing pyrazine imidazole with menthol, resulting in a new candidate drug molecule called 3-amino-4-(2,4,5-trifluorophenyl)butyrate (BHF) . BHF demonstrated significant antidiabetic activity in hyperglycemic mice, with a low effective dose of 10 mg/kg-1 and even greater efficacy at 40 mg/kg-1, surpassing the positive drug metformin .

Transdermal Drug Delivery Enhancement

Menthol, a component of this compound, is known to promote transdermal drug absorption. Researchers have explored the use of ®-Methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate as a potential enhancer for delivering drugs through the skin. Its unique structure may facilitate efficient drug permeation .

Bioactivity Studies

Investigations into the bioactivity of this compound have revealed its potential as a multi-target drug. Beyond its hypoglycemic effects, it may interact with other biological pathways, making it an intriguing candidate for further study .

Sitagliptin Analog Development

The modification of the compound’s structure using menthol opens up possibilities for creating analogs with improved properties. Researchers have explored its potential as an analog of sitagliptin, a widely used antidiabetic drug. Such analogs could offer novel therapeutic options for managing type II diabetes .

Methanol Dehydrogenase Inhibition

While not directly related to diabetes, methanol dehydrogenases play a crucial role in natural or artificial methanol utilization pathways. Inhibition of these enzymes could have applications in various fields, including bioprocess design and environmental remediation .

Chemical Synthesis and Catalysis

The trifluorophenyl group in the compound’s structure may enable unique reactivity in chemical synthesis. Researchers may explore its use as a catalyst or ligand in various reactions, potentially leading to novel synthetic methodologies .

Wirkmechanismus

Target of Action

It is known that this compound is used as an intermediate in the synthesis of sitagliptin , a drug used for the treatment of type 2 diabetes . Sitagliptin primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme, which plays a crucial role in glucose metabolism .

Mode of Action

Considering its use in the synthesis of sitagliptin , we can infer that it may contribute to the inhibition of the DPP-4 enzyme. This inhibition increases the levels of incretin hormones, enhancing the secretion of insulin, and suppressing the release of glucagon .

Biochemical Pathways

As an intermediate in the synthesis of sitagliptin , it is likely involved in the incretin metabolic pathway. Incretin hormones, such as GLP-1 and GIP, are released into the blood by the intestine in response to food intake. They stimulate insulin secretion from pancreatic β-cells, inhibit glucagon secretion from α-cells, and slow gastric emptying .

Pharmacokinetics

As an intermediate in drug synthesis, its pharmacokinetic properties would be significantly altered during the synthesis process, and the final drug product (eg, Sitagliptin) would have its own unique pharmacokinetic profile .

Result of Action

As an intermediate in the synthesis of sitagliptin , it contributes to the overall hypoglycemic effect of the final drug product. Sitagliptin, by inhibiting DPP-4, increases the levels of incretin hormones, leading to enhanced insulin secretion, suppressed glucagon release, and ultimately, a decrease in blood glucose levels .

Action Environment

As an intermediate in drug synthesis, its stability and reactivity under various conditions would be crucial considerations in the manufacturing process .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-17-11(16)4-7(15)2-6-3-9(13)10(14)5-8(6)12/h3,5,7H,2,4,15H2,1H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFWTEYDIPQVSG-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CC1=CC(=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](CC1=CC(=C(C=C1F)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3r)-3-amino-4-(2,4,5-trifluorophenyl)butanoate | |

CAS RN |

881995-69-3 | |

| Record name | (R)-Sitagliptin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881995693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-SITAGLIPTIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5P7N9X4XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide](/img/structure/B6593930.png)

![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)